Jnk-IN-8

描述

JNK-IN-8 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. JNKs play a crucial role in regulating various physiological processes, including cell proliferation, differentiation, survival, and apoptosis. Dysregulated JNK signaling has been implicated in several diseases, including cancer, making this compound a valuable tool in scientific research and potential therapeutic applications .

科学研究应用

JNK-IN-8 在科学研究中具有广泛的应用:

癌症研究: this compound 已被证明可以抑制各种癌症模型中的肿瘤生长,包括三阴性乳腺癌和胰腺癌。 .

作用机制

JNK-IN-8 通过与活化环中保守的半胱氨酸残基形成共价键,不可逆地抑制 JNK1、JNK2 和 JNK3。这种抑制阻止了下游底物 (如 c-Jun) 的磷酸化,从而阻断了 JNK 介导的信号通路。 JNK 信号传导的抑制导致细胞增殖减少、凋亡增加和炎症反应的调节 .

类似化合物:

This compound 的独特性: this compound 因其不可逆的抑制机制和对 JNK1、JNK2 和 JNK3 的高度特异性而独一无二。 这种特异性减少了脱靶效应,并增强了其作为治疗剂的潜力 .

生化分析

Biochemical Properties

Jnk-IN-8 inhibits phosphorylation of c-Jun . It interacts with JNK1, JNK2, and JNK3 . The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .

Cellular Effects

This compound has been shown to suppress tumor growth in triple-negative breast cancer by activating TFEB- and TFE3-mediated lysosome biogenesis and autophagy . It reduces colony formation, cell viability, and organoid growth in vitro .

Molecular Mechanism

This compound inhibits TFEB phosphorylation and induces nuclear translocation of unphosphorylated TFEB and TFE3 . This is accompanied by an upregulation of TFEB/TFE3 target genes associated with lysosome biogenesis and autophagy .

准备方法

合成路线和反应条件: JNK-IN-8 通过多步化学过程合成。合成涉及与 JNK1、JNK2 和 JNK3 的保守半胱氨酸残基形成共价键。主要步骤包括:

- 通过一系列缩合和环化反应形成核心结构。

- 引入官能团以提高特异性和效力。

- 使用高效液相色谱 (HPLC) 和质谱等技术对最终产物进行纯化和表征 .

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但一般方法涉及扩大实验室合成过程。 这包括优化反应条件,使用工业级试剂,并采用大规模纯化技术以确保高产率和纯度 .

化学反应分析

反应类型: JNK-IN-8 主要与靶激酶发生共价键反应。 它与 JNK1、JNK2 和 JNK3 活化环中保守的半胱氨酸残基形成共价键,导致不可逆的抑制 .

常见试剂和条件:

试剂: this compound 的合成涉及有机溶剂、催化剂和保护基团等试剂。

相似化合物的比较

SP600125: A reversible JNK inhibitor that competes with ATP for binding to the kinase domain.

AS601245: Another JNK inhibitor with a different chemical structure.

Uniqueness of JNK-IN-8: this compound is unique due to its irreversible inhibition mechanism and high specificity for JNK1, JNK2, and JNK3. This specificity reduces off-target effects and enhances its potential as a therapeutic agent .

属性

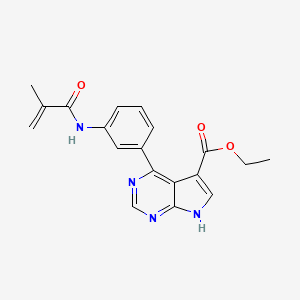

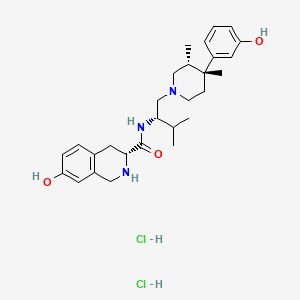

IUPAC Name |

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFCSAPFHAXMSF-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720937 | |

| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410880-22-6 | |

| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does JNK-IN-8 interact with its target, JNK?

A: this compound is an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue (Cys116) located within the ATP-binding pocket of JNK. [, , , , , , , , ] This irreversible binding distinguishes it from reversible JNK inhibitors like SP600125, which demonstrates lower selectivity for JNK. [, ]

Q2: What are the downstream consequences of this compound-mediated JNK inhibition?

A2: JNK inhibition by this compound leads to various downstream effects depending on the cell type and context. These include:

- Reduced Cell Proliferation and Increased Apoptosis: Observed in various cancer cell lines, including triple-negative breast cancer (TNBC), osteosarcoma, and melanoma. [, , , , , , , , , , , , , , , , ]

- Activation of Lysosome Biogenesis and Autophagy: this compound induces lysosome biogenesis and autophagy in TNBC cells by inhibiting mTOR signaling and activating the transcription factors TFEB and TFE3. [, ]

- Suppression of Inflammation and Oxidative Stress: this compound reduces inflammatory cytokine production and oxidative stress in models of acute lung injury and ischemic stroke. [, ]

- Modulation of Immune Cell Infiltration: Treatment with this compound reduced tumor-infiltrating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing CD8+ T cell infiltration in a TNBC mouse model. [] This suggests potential for enhancing immune checkpoint inhibitor efficacy.

Q3: Does this compound inhibit all JNK isoforms equally?

A: While this compound can bind to all three JNK genes (JNK1, JNK2, and JNK3), studies suggest distinct roles for each isoform in certain cancers, implying potential benefit for isoform-selective inhibitors. [, ] For example, JNK1 appears crucial in UV-induced apoptosis in skin cancer, while JNK2 promotes melanoma cell proliferation and invasiveness. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not disclose the molecular formula, weight, or spectroscopic data for this compound.

Q5: What is known about the stability of this compound under various conditions?

A5: The research abstracts provide limited information regarding this compound's stability under different conditions. Further research is necessary to determine its stability profile and develop appropriate formulation strategies for improved stability, solubility, and bioavailability.

Q6: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A: Although specific details regarding absorption, distribution, metabolism, and excretion (ADME) are limited within the provided research, this compound demonstrates in vivo efficacy in preclinical models. It significantly inhibited tumor growth in TNBC xenograft models [, ] and prolonged survival in mice with BCR-ABL-induced B-ALL when combined with dasatinib. [] It also alleviated lipopolysaccharide-induced acute lung injury and improved functional recovery in ischemic stroke models. [, ]

Q7: Are there any known resistance mechanisms to this compound?

A: One study identified that bypass of this compound-mediated JNK inhibition by expressing a JNK2 mutant (JNK2C116S) led to enhanced tumor growth in a melanoma model, suggesting a potential resistance mechanism. [] This highlights the need for understanding resistance mechanisms and exploring combination therapies.

Q8: Have any biomarkers been identified for predicting this compound efficacy or monitoring treatment response?

A: One study identified a JNK-active TNBC cluster associated with an immunosuppressive TME, suggesting that JNK pathway activation and associated biomarkers could predict response to JNK-targeted therapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

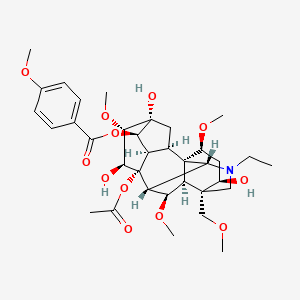

![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)

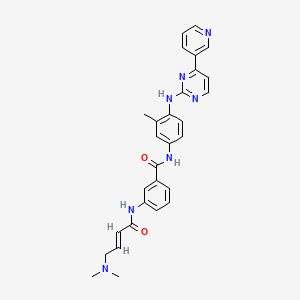

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)